Cas no 2639463-19-5 (tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate)
tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate
- EN300-27726570
- 2639463-19-5
- tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate
-
- Inchi: 1S/C13H21F2NO2/c1-11(2,3)18-10(17)12-6-4-5-9(7-16-8-12)13(12,14)15/h9,16H,4-8H2,1-3H3
- InChI Key: LEGHYVWSNAOPQC-UHFFFAOYSA-N
- SMILES: FC1(C2CNCC1(C(=O)OC(C)(C)C)CCC2)F
Computed Properties
- Exact Mass: 261.15403524g/mol
- Monoisotopic Mass: 261.15403524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3Ų
tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27726570-0.05g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 | |
| Enamine | EN300-27726570-0.1g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
| Enamine | EN300-27726570-0.25g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
| Enamine | EN300-27726570-0.5g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
| Enamine | EN300-27726570-1.0g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 | |
| Enamine | EN300-27726570-2.5g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 2.5g |
$3051.0 | 2025-03-19 | |
| Enamine | EN300-27726570-5.0g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 | |
| Enamine | EN300-27726570-10.0g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 95.0% | 10.0g |
$6697.0 | 2025-03-19 | |
| Enamine | EN300-27726570-1g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 1g |
$1557.0 | 2023-09-10 | ||
| Enamine | EN300-27726570-5g |
tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate |
2639463-19-5 | 5g |
$4517.0 | 2023-09-10 |
tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on tert-butyl 9,9-difluoro-3-azabicyclo3.3.1nonane-1-carboxylate
Introduction to tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS No. 2639463-19-5)
Tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS No. 2639463-19-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility. The presence of the tert-butyl and difluoro substituents adds to its chemical stability and pharmacological properties, making it a promising candidate for various drug development initiatives.
The tert-butyl group in this compound provides enhanced lipophilicity and metabolic stability, which are crucial for improving the bioavailability and pharmacokinetic profile of potential drug candidates. The difluoro substitution on the azabicyclic ring system further enhances the compound's chemical stability and can influence its binding affinity to biological targets. These structural modifications are strategically designed to optimize the compound's performance in therapeutic applications.
Recent studies have highlighted the potential of tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and cancer. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against specific G protein-coupled receptors (GPCRs), which are key targets for many CNS disorders such as Alzheimer's disease and Parkinson's disease.
In another study, researchers investigated the anti-inflammatory properties of tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate and found that it effectively inhibits the production of pro-inflammatory cytokines in vitro. This finding suggests that the compound could be a valuable lead for developing new anti-inflammatory drugs with reduced side effects compared to existing treatments.
The pharmacological profile of tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has also been explored in preclinical models of cardiovascular diseases. A study published in the European Journal of Pharmacology reported that this compound exhibits vasodilatory effects and can reduce blood pressure in hypertensive animal models. These results indicate its potential as a novel therapeutic agent for managing hypertension and other cardiovascular conditions.
In the context of cancer research, tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. A recent study in Cancer Research demonstrated that this compound selectively targets cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
The synthesis of tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate involves several steps, including the formation of the azabicyclic core and subsequent functionalization with the tert-butyl and difluoro groups. Advanced synthetic methods such as transition-metal catalysis and organocatalysis have been employed to achieve high yields and stereoselectivity in these reactions.
From a safety perspective, preliminary toxicological studies have indicated that tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, comprehensive safety assessments are ongoing to ensure its long-term safety profile.
In conclusion, tert-butyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate (CAS No. 2639463-19-5) is a promising compound with a wide range of potential therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable asset in the development of novel pharmaceuticals.
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